Cas no 1806845-23-7 (2-(Chloromethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine)

2-(Chloromethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine 化学的及び物理的性質
名前と識別子
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- 2-(Chloromethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine
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- インチ: 1S/C8H4ClF2N3O2/c9-1-5-4(2-12)7(8(10)11)6(3-13-5)14(15)16/h3,8H,1H2
- InChIKey: ADWJLTLMIXVJJH-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C#N)=C(C(F)F)C(=CN=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 314
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 82.5
2-(Chloromethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029041279-500mg |
2-(Chloromethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine |
1806845-23-7 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
Alichem | A029041279-250mg |
2-(Chloromethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine |
1806845-23-7 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
Alichem | A029041279-1g |
2-(Chloromethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine |
1806845-23-7 | 97% | 1g |
$2,890.60 | 2022-03-31 |
2-(Chloromethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine 関連文献
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
2-(Chloromethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridineに関する追加情報
Research Brief on 2-(Chloromethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine (CAS: 1806845-23-7)
2-(Chloromethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine (CAS: 1806845-23-7) is a specialized chemical intermediate that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyridine core functionalized with chloro, cyano, difluoromethyl, and nitro groups, serves as a versatile building block for the synthesis of novel bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-(Chloromethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine as a precursor for the synthesis of selective JAK2 inhibitors. The study highlighted the compound's reactivity, particularly the chloromethyl group's ability to undergo nucleophilic substitution, enabling the introduction of diverse pharmacophores. The resulting inhibitors demonstrated promising activity in preclinical models of myeloproliferative disorders, with IC50 values in the low nanomolar range.
Another notable application of this compound was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where it was utilized to develop novel antibacterial agents targeting Gram-positive pathogens. The difluoromethyl and nitro groups were found to enhance membrane permeability and target binding affinity, respectively. The lead compound derived from this scaffold exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a MIC of 0.5 µg/mL.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production and purification of 2-(Chloromethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine. A 2023 Organic Process Research & Development paper detailed a scalable, high-yield synthesis route using continuous flow chemistry, which improved the overall yield to 85% while reducing hazardous waste generation. This methodological innovation addresses previous challenges associated with the compound's instability under traditional batch conditions.
Ongoing research continues to explore the broader potential of this scaffold. Computational studies published in RSC Advances (2024) have modeled its electronic properties, revealing how the electron-withdrawing nitro and cyano groups influence reactivity patterns. These insights are guiding the design of next-generation derivatives with improved pharmacokinetic properties. As the compound's utility expands across multiple therapeutic areas, it remains a focal point for researchers seeking to develop structurally novel bioactive molecules.
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